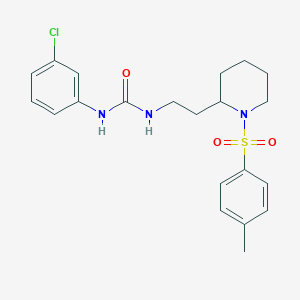

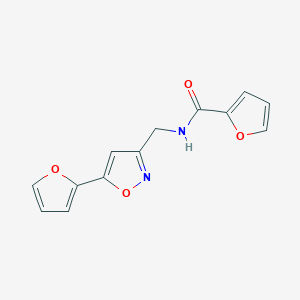

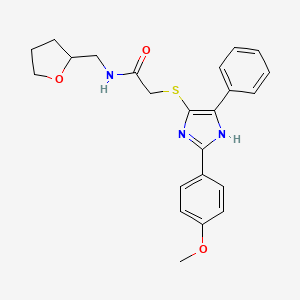

![molecular formula C9H8N2O3 B2891326 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1352395-45-9](/img/structure/B2891326.png)

7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound . It is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Synthesis Analysis

The synthesis of 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid has been studied . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

The molecular structure of 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The InChI code is 1S/C9H8N2O3/c1-14-8-4-2-3-7-6 (9 (12)13)5-10-11 (7)8/h2-5H,1H3, (H,12,13) .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid include a molecular weight of 192.17 .科学的研究の応用

Synthesis and Receptor Binding Studies

- A1 Adenosine Receptors Inhibitors : The compound and its derivatives have shown high affinity and selectivity toward A1 adenosine receptors. Methyl and isopropyl esters bearing a p-methoxyphenylethylamino side chain presented Ki values of 6 and 7 nM, respectively. These findings highlight its potential in receptor-targeted therapies (Manetti et al., 2005).

Chemical Synthesis and Tautomerism

- Synthesis and Reactivity Studies : Studies on the synthesis and tautomerism of similar compounds, like 2-hydroxypyrazolo[1,5-a]pyridine, have revealed their potential for nitrosation, nitration, and bromination at specific positions. Methylation reactions have also been explored, offering insights into the compound's chemical versatility (Ochi et al., 1976).

Antimicrobial Activity

- New Pyridine Derivatives with Antimicrobial Properties : Some derivatives of pyrazolo[1,5-a]pyridine, specifically 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, have been synthesized and showed variable and modest antimicrobial activity against bacteria and fungi. This highlights the potential of 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives in antimicrobial research (Patel et al., 2011).

Antiviral Activity

- Derivatives as Antiviral Agents : Certain analogues of pyrazolo[1,5-a]pyridine, such as those synthesized from 4-amino-3-cyanopyrazolo[3,4-d]pyrimidine, have shown antiviral activity against human cytomegalovirus and herpes simplex virus type 1, indicating a potential area of application for similar compounds (Saxena et al., 1990).

Fluorophore Synthesis

- Functional Fluorophores : 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives have been used as strategic intermediates for the preparation of novel functional fluorophores, demonstrating their utility in developing fluorescent probes for biological and environmental applications (Castillo et al., 2018).

将来の方向性

The future directions of research on 7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

IUPAC Name |

7-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-4-2-3-7-6(9(12)13)5-10-11(7)8/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTMUTQRNVENKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=NN21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

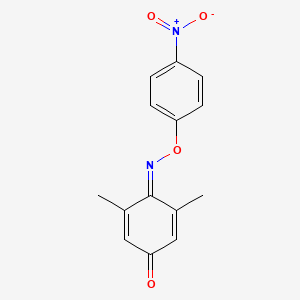

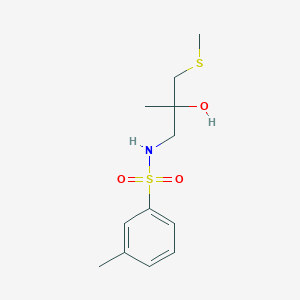

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)

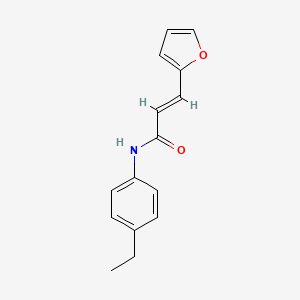

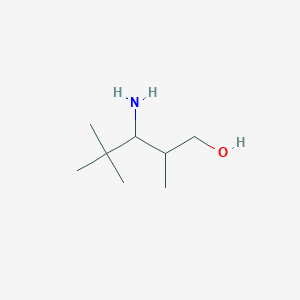

![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine](/img/structure/B2891253.png)

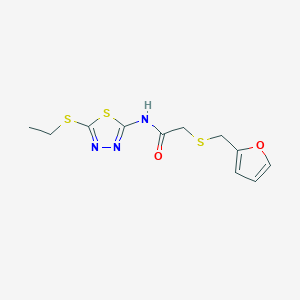

![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)

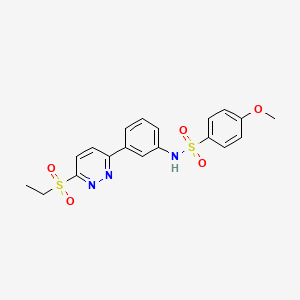

![1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891261.png)

![6-chloro-N-[(2-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2891265.png)